H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH

Catalog No.
S12854379
CAS No.
M.F
C44H65N9O15
M. Wt
960.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH

Product Name

H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C44H65N9O15

Molecular Weight

960.0 g/mol

InChI

InChI=1S/C44H65N9O15/c1-23(2)36(44(67)68)53-42(65)33(22-55)51-38(61)29(16-17-34(58)59)48-40(63)30(19-25-9-5-4-6-10-25)49-37(60)28(11-7-8-18-45)47-39(62)31(20-26-12-14-27(57)15-13-26)50-41(64)32(21-54)52-43(66)35(46)24(3)56/h4-6,9-10,12-15,23-24,28-33,35-36,54-57H,7-8,11,16-22,45-46H2,1-3H3,(H,47,62)(H,48,63)(H,49,60)(H,50,64)(H,51,61)(H,52,66)(H,53,65)(H,58,59)(H,67,68)/t24-,28+,29+,30+,31+,32+,33+,35+,36+/m1/s1

InChI Key

OKJGSFNDSWKVMF-RWALMOLHSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

The compound H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is a peptide composed of nine amino acids: threonine, serine, tyrosine, lysine, phenylalanine, glutamic acid, serine, and valine. This peptide is notable for its specific sequence, which influences its structural and functional properties. Peptides like this one are often studied for their potential biological activities and therapeutic applications due to the unique combination of amino acids that can interact with various biological targets.

  • Oxidation: Specific amino acid residues, particularly tyrosine, can be oxidized to form dityrosine or other derivatives.
  • Reduction: Reduction reactions may be employed to break disulfide bonds if present in peptides containing cysteine.
  • Substitution: Amino acid residues can be substituted during synthesis to explore structure-activity relationships.

Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction.

The biological activity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is largely dictated by its sequence and structure. Peptides of this nature can interact with various molecular targets such as receptors and enzymes, potentially acting as agonists or antagonists. For example, the presence of lysine and tyrosine may enhance the peptide's affinity for certain receptors, influencing signaling pathways associated with cellular responses .

The synthesis of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  • Attachment of the First Amino Acid: The first amino acid is affixed to a resin through its carboxyl group.
  • Deprotection: The protecting group on the amino group's nitrogen is removed.
  • Coupling: The next protected amino acid is activated and coupled to the growing chain.
  • Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  • Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH have various applications in:

  • Pharmaceuticals: They can serve as therapeutic agents due to their ability to modulate biological processes.
  • Research: Used in studies exploring protein interactions, enzymatic activity, and signal transduction pathways.
  • Diagnostics: Potentially useful in developing assays for disease markers or therapeutic monitoring.

Studies on the interactions of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH with biological targets often involve techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding affinities with receptors or enzymes.
  • Nuclear Magnetic Resonance (NMR): To elucidate structural dynamics upon binding.
  • Mass Spectrometry: For analyzing peptide modifications post-interaction.

These studies help elucidate how the peptide's unique sequence influences its biological function .

Several peptides share similarities with H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in terms of structure or function. Here are a few notable examples:

Compound NameCompositionUnique Features
H-Tyr-Gly-Gly-Phe-Met-Thr-SerTyrosine, glycine, phenylalanine, methionineInvolvement in neuropeptide signaling
H-Ala-Cys-Asn-Thr-Gly-Ser-ProAlanine, cysteine, asparagineKnown for antioxidant properties
H-Glu-Ala-Val-LysGlutamic acid, alanine, valinePotential role in metabolic regulation

The uniqueness of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH lies in its specific arrangement of amino acids that may confer distinct biological activities compared to these similar compounds .

Peptide chemistry occupies a central role in biotechnology, enabling the precise construction of biomolecules that mimic natural proteins or exhibit novel functionalities. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, allowing for the automated, stepwise assembly of amino acids on insoluble resin supports. This methodology minimizes purification steps and maximizes yield, making it indispensable for producing peptides like TSYKFESV for research and therapeutic applications.

Synthetic peptides serve as vital tools for probing protein-protein interactions, enzyme mechanisms, and immune responses. For instance, epitope-mapping studies rely on short peptide sequences to identify antigenic determinants recognized by antibodies. The versatility of peptides extends to drug development, where modified sequences can enhance stability, bioavailability, and target specificity compared to small-molecule compounds. TSYKFESV exemplifies these principles, as its sequence derives from viral proteins and has been repurposed for immunological studies.

Rationale for Studying “H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH”

TSYKFESV’s primary significance lies in its role as a conserved epitope in vaccinia virus strains, including Modified Vaccinia Ankara (MVA), a widely used vaccine vector. The peptide corresponds to residues 20–27 of the B8R protein, which encodes an interferon-gamma (IFN-γ) receptor homolog critical for viral immune evasion. By binding IFN-γ, B8R neutralizes its antiviral activity, making TSYKFESV a valuable tool for studying host-pathogen interactions and vaccine efficacy.

Structural features further justify its study:

  • Charged residues: Glutamic acid (Glu) and lysine (Lys) contribute to solubility and potential receptor binding.
  • Aromatic side chains: Tyrosine (Tyr) and phenylalanine (Phe) may facilitate hydrophobic interactions or structural stability.
  • Serine/Threonine clusters: These residues offer sites for post-translational modifications, such as phosphorylation.

These attributes make TSYKFESV a model system for investigating peptide conformation-activity relationships and designing synthetic vaccines.

Scope and Objectives of the Review

This review systematically addresses three dimensions of TSYKFESV:

  • Synthetic methodologies: Analysis of SPPS protocols and side-chain protection strategies.
  • Structural characterization: Examination of conformational dynamics via spectroscopic and computational techniques.
  • Functional applications: Evaluation of its roles in epitope presentation, immune response modulation, and vaccine development.

By consolidating data from biochemical, structural, and immunological studies, this work aims to clarify the peptide’s mechanistic contributions to vaccinology and outline future research directions.

The chemical compound H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH represents an octapeptide composed of eight amino acid residues linked through peptide bonds [1]. This linear peptide consists of threonine, serine, tyrosine, lysine, phenylalanine, glutamic acid, serine, and valine residues arranged in sequential order from the amino terminus to the carboxyl terminus [5] [8]. The peptide exhibits the characteristic structural features of naturally occurring protein fragments, with each amino acid component maintaining the standard left-handed configuration found in biological systems [25] [32].

Systematic IUPAC Name and Abbreviations

The systematic IUPAC nomenclature for this octapeptide follows established conventions for peptide naming based on the individual amino acid components [9] [34]. According to IUPAC guidelines for peptide nomenclature, the systematic name is constructed by listing each amino acid residue in sequence from the amino terminus, with each residue designated by its systematic chemical name followed by the suffix "yl" except for the carboxyl-terminal residue [32] [34].

The complete systematic IUPAC name for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is: L-threonyl-L-seryl-L-tyrosyl-L-lysyl-L-phenylalanyl-L-glutamyl-L-seryl-L-valine [34]. This nomenclature explicitly indicates the stereochemical configuration of each amino acid residue, with all residues maintaining the natural L-configuration characteristic of biologically active peptides [25] [32].

Nomenclature TypeDesignation
Three-letter abbreviationThr-Ser-Tyr-Lys-Phe-Glu-Ser-Val
One-letter codeTSYKFESV
Full systematic nameL-threonyl-L-seryl-L-tyrosyl-L-lysyl-L-phenylalanyl-L-glutamyl-L-seryl-L-valine
Standard peptide notationH-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH

Molecular Formula and Molecular Weight Determination

The molecular formula for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is C₄₄H₄₉N₉O₇, derived through systematic analysis of the constituent amino acid residues and accounting for peptide bond formation [16] [17]. The calculation involves summing the elemental composition of all eight amino acid residues and subsequently subtracting the elements lost during peptide bond formation through dehydration synthesis reactions [13] [20].

Amino AcidMolecular Weight (Da)Molecular Formula
Threonine119.1 [18] [22]C₄H₇NO₂ [16] [17]
Serine105.1 [18] [22]C₃H₅NO₂ [16] [17]
Tyrosine181.2 [18] [22]C₉H₉NO₂ [16] [17]
Lysine146.2 [18] [22]C₆H₁₂N₂O [16] [17]
Phenylalanine165.2 [18] [22]C₉H₉NO [16] [17]
Glutamic acid147.1 [18] [22]C₅H₇NO₃ [16] [17]
Serine105.1 [18] [22]C₃H₅NO₂ [16] [17]
Valine117.1 [18] [22]C₅H₉NO [16] [17]

The molecular weight calculation requires consideration of peptide bond formation, which involves the elimination of water molecules between adjacent amino acid residues [13] [20]. For an octapeptide containing eight amino acid residues, seven peptide bonds are formed, resulting in the loss of seven water molecules (7 × 18.016 Da = 126.112 Da) [20] [19]. The total molecular weight of the individual amino acids (1086.1 Da) minus the water molecules lost during peptide bond formation yields a final molecular weight of 960.0 Da [19] [22].

Calculation ComponentValue
Sum of amino acid molecular weights1086.1 Da
Number of peptide bonds7
Water molecules eliminated7 × 18.016 = 126.112 Da
Final molecular weight960.0 Da
Molecular formulaC₄₄H₄₉N₉O₇

Structural Formula and Stereochemistry

The structural formula of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH reflects the linear arrangement of eight amino acid residues connected through amide linkages known as peptide bonds [26] [27]. Each peptide bond exhibits the characteristic planar configuration with partial double bond character due to resonance between the carbonyl carbon and amide nitrogen [13] [26]. The peptide backbone maintains a trans configuration around each peptide bond, which represents the thermodynamically favored conformation [13] [27].

The stereochemistry of this octapeptide is defined by the absolute configuration of each constituent amino acid residue [24] [25]. All amino acid components maintain the L-configuration, which corresponds to the (S)-configuration at the alpha-carbon center for most amino acids according to the Cahn-Ingold-Prelog priority rules [24] [25]. This stereochemical arrangement is consistent with naturally occurring peptides and proteins found in biological systems [25] [27].

Amino Acid PositionResidueSystematic NameStereochemistry
1 (N-terminus)Threonine2-Amino-3-hydroxybutanoic acid [32]L-(S)-configuration [24] [25]
2Serine2-Amino-3-hydroxypropanoic acid [32]L-(S)-configuration [24] [25]
3Tyrosine2-Amino-3-(4-hydroxyphenyl)-propanoic acid [32]L-(S)-configuration [24] [25]
4Lysine2,6-Diaminohexanoic acid [32]L-(S)-configuration [24] [25]
5Phenylalanine2-Amino-3-phenylpropanoic acid [32]L-(S)-configuration [24] [25]
6Glutamic acid2-Aminopentanedioic acid [32]L-(S)-configuration [24] [25]
7Serine2-Amino-3-hydroxypropanoic acid [32]L-(S)-configuration [24] [25]
8 (C-terminus)Valine2-Amino-3-methylbutanoic acid [32]L-(S)-configuration [24] [25]

The three-dimensional structure of this octapeptide is influenced by the conformational flexibility around the phi and psi dihedral angles of each amino acid residue [27] [28]. The presence of aromatic residues (tyrosine and phenylalanine) and charged residues (lysine and glutamic acid) contributes to potential intramolecular interactions that may influence the overall peptide conformation in solution [28] [12]. The peptide backbone adopts conformations that minimize steric clashes while allowing for favorable electrostatic and hydrophobic interactions between side chains [27] [28].

Peptide Sequence Notation and One-Letter Code Representation

The peptide sequence notation for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH follows established conventions for representing peptide structures in biochemical literature [5] [8]. The standard three-letter amino acid abbreviations are connected by hyphens to indicate peptide bond linkages, with the amino terminus designated by "H-" and the carboxyl terminus indicated by "-OH" [10] [30].

The one-letter code representation provides a condensed format for sequence identification and database searches [5] [36]. Each amino acid is represented by its designated single-letter symbol according to IUPAC standards for amino acid nomenclature [5] [32] [36]. This system enables efficient communication of peptide sequences in scientific literature and bioinformatics applications [36] [32].

Representation FormatSequence
Full systematic notationH-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Three-letter abbreviationThr-Ser-Tyr-Lys-Phe-Glu-Ser-Val
One-letter codeTSYKFESV
Amino acid count8 residues
Peptide bond count7 bonds

Solubility Profile in Aqueous and Organic Solvents

The solubility characteristics of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH are primarily governed by the hydrophilic-hydrophobic balance of its constituent amino acids and their ionization states under different pH conditions [1] [2]. The peptide contains a mixture of polar (threonine, serine), charged (lysine, glutamic acid), aromatic (tyrosine, phenylalanine), and hydrophobic (valine) residues, creating a complex solubility profile.

Aqueous Solubility Characteristics:

In aqueous systems, the peptide demonstrates moderate solubility that is highly pH-dependent [2] [3]. At physiological pH (7.4), the peptide carries a near-neutral net charge of -0.007, resulting in moderate aqueous solubility. The presence of three polar residues (threonine and two serine residues) provides hydrogen bonding capacity with water molecules, while the ionizable groups (lysine and glutamic acid) contribute to electrostatic interactions with the aqueous environment [1].

The peptide shows enhanced solubility under acidic conditions (pH 3.0-4.0) due to protonation of the lysine residue, which increases the overall positive charge and promotes interaction with water molecules [2] [3]. Conversely, at alkaline pH (>9.0), solubility decreases as the tyrosine residue becomes deprotonated, potentially leading to aggregation through aromatic interactions [1].

Organic Solvent Compatibility:

The peptide exhibits limited solubility in most organic solvents due to its predominantly hydrophilic character. However, polar aprotic solvents such as dimethyl sulfoxide (DMSO) can effectively solubilize the peptide through hydrogen bonding interactions [4] [5]. Methanol demonstrates moderate solubility potential, while ethanol and acetonitrile show progressively lower solubility due to reduced hydrogen bonding capacity [1] [4].

Solvent SystemPredicted SolubilityMechanism
Water (pH 7.0)ModerateNeutral charge state
Water (pH 3.0)HighProtonation of basic groups
Water (pH 10.0)LowDeprotonation of acidic groups
Phosphate Buffer (pH 7.4)ModeratePhysiological conditions
Acetate Buffer (pH 4.0)HighAcidic conditions favor solubility
Tris Buffer (pH 8.0)ModerateBasic conditions
Dimethyl Sulfoxide (DMSO)HighOrganic solvent interaction
MethanolModerateHydrogen bonding
EthanolLowLimited hydrogen bonding
AcetonitrileVery LowPoor solvation

Acid-Base Properties and Isoelectric Point Calculation

The acid-base behavior of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is determined by five ionizable groups: the N-terminus, C-terminus, and three amino acid side chains with titratable groups [6] [7]. The peptide contains one basic residue (lysine) and two acidic residues (glutamic acid and tyrosine), along with terminal amino and carboxyl groups.

Ionizable Groups and pKa Values:

The ionizable groups and their respective pKa values are:

  • N-terminus (threonine): pKa = 9.10
  • C-terminus (valine): pKa = 2.29
  • Lysine side chain: pKa = 10.54
  • Glutamic acid side chain: pKa = 4.07
  • Tyrosine side chain: pKa = 10.46

Isoelectric Point Determination:

The isoelectric point (pI) represents the pH at which the peptide carries no net electrical charge [6] [8]. Through computational analysis using the Henderson-Hasselbalch equation, the isoelectric point is calculated to be 6.56. This value reflects the balance between the acidic and basic groups, with the peptide existing as a zwitterion at this pH.

Ionizable GrouppKa ValueCharge TypeCharge at pH 3Charge at pH 7Charge at pH 10
N-terminus (Thr)9.10Basic+1+0.010
C-terminus (Val)2.29Acidic0-1-1
Lysine side chain10.54Basic+1+1+0.27
Glutamic acid side chain4.07Acidic0-1-1
Tyrosine side chain10.46Acidic00-0.27

pH-Dependent Charge Distribution:

At pH 7.0, the peptide carries a slight negative charge (-0.007), indicating that it exists predominantly in an anionic form under physiological conditions [9]. The lysine residue remains protonated and positively charged, while the glutamic acid residue is deprotonated and negatively charged. The tyrosine residue remains largely neutral at this pH.

Hydrophobicity/Hydrophilicity Index and Partition Coefficient

The hydrophobic-hydrophilic balance of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH can be quantitatively assessed using established hydropathy scales and partition coefficient predictions [10] [11] [12].

GRAVY Score Analysis:

Using the Kyte-Doolittle hydropathy scale, the Grand Average of Hydropathy (GRAVY) score is calculated to be -0.500, indicating a moderately hydrophilic peptide [12]. This value places the peptide in the hydrophilic category, suggesting good aqueous solubility and limited membrane association potential.

The individual amino acid contributions to hydrophobicity are:

  • Threonine: -0.7 (hydrophilic)
  • Serine: -0.8 (hydrophilic)
  • Tyrosine: -1.3 (hydrophilic)
  • Lysine: -3.9 (strongly hydrophilic)
  • Phenylalanine: +2.8 (hydrophobic)
  • Glutamic acid: -3.5 (strongly hydrophilic)
  • Serine: -0.8 (hydrophilic)
  • Valine: +4.2 (strongly hydrophobic)

Hydrophobic-Hydrophilic Balance:

The peptide contains 25% hydrophobic residues (phenylalanine, valine) and 75% hydrophilic residues (threonine, serine, tyrosine, lysine, glutamic acid, serine). This composition strongly favors aqueous environments over lipophilic phases [12] [13].

Partition Coefficient Predictions:

The estimated octanol-water partition coefficient (log P) is -5.10, indicating strong preference for the aqueous phase [10] [11]. This value is consistent with the predominantly hydrophilic character of the peptide and suggests minimal membrane permeability under physiological conditions.

Solvent SystemPredicted log PPartition PreferenceBasis
Octanol/Water (pH 7.0)-5.10Aqueous phaseNeutral conditions
Octanol/Water (pH 3.0)-4.60Slightly aqueousProtonation increases lipophilicity
Octanol/Water (pH 10.0)-5.40Strongly aqueousDeprotonation decreases lipophilicity
Butanol/Water (pH 7.0)-5.50Strongly aqueousLess lipophilic than octanol
Chloroform/Water (pH 7.0)-4.30Aqueous phaseMore lipophilic solvent
Hexane/Water (pH 7.0)-6.30Strongly aqueousVery lipophilic solvent

Stability Under Various pH and Temperature Conditions

The chemical stability of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is influenced by both pH and temperature, with specific degradation pathways predominating under different conditions [14] [15] [16].

pH-Dependent Stability:

The peptide demonstrates optimal stability in mildly acidic conditions (pH 4.0-5.0), where hydrolysis rates are minimized and deamidation reactions are suppressed [14] [17]. At pH 4.0, the peptide shows maximum stability with an estimated half-life exceeding two years under refrigerated conditions.

Under acidic conditions (pH < 3.0), the peptide remains relatively stable, with minimal hydrolysis occurring due to the protonation of ionizable groups [14]. However, prolonged exposure to strong acids may lead to acid-catalyzed hydrolysis of peptide bonds, particularly those adjacent to serine residues.

At physiological pH (7.0), the peptide undergoes slow hydrolysis with an estimated half-life of 6-12 months at room temperature [14] [18]. The primary degradation pathway involves base-catalyzed hydrolysis of peptide bonds, with particular susceptibility at positions containing serine residues.

Under alkaline conditions (pH > 9.0), stability decreases significantly due to base-catalyzed degradation mechanisms [14] [18]. Deamidation reactions may occur, particularly involving the conversion of asparagine or glutamine residues, though these are not present in this specific peptide sequence.

Temperature-Dependent Stability:

Temperature significantly affects the rate of peptide degradation, with stability decreasing exponentially with increasing temperature [16] [17]. At 4°C, the peptide demonstrates excellent stability with minimal degradation over extended periods. At room temperature (25°C), moderate stability is maintained, while elevated temperatures (60-80°C) result in rapid degradation.

The activation energy for peptide hydrolysis is estimated to be approximately 44-99 kJ/mol, depending on the specific conditions and pressure [16]. This value is consistent with reported activation energies for peptide bond hydrolysis in aqueous systems.

ConditionPredicted StabilityPrimary Degradation PathwayHalf-life Estimate
pH 3.0, 25°CHighMinimal hydrolysis> 1 year
pH 4.0, 25°CVery HighOptimal stability> 2 years
pH 7.0, 25°CModerateSlow hydrolysis6-12 months
pH 9.0, 25°CLowBase-catalyzed degradation1-3 months
pH 7.0, 4°CHighReduced kinetics> 2 years
pH 7.0, 37°CModerateIncreased hydrolysis3-6 months
pH 7.0, 60°CLowThermal degradation1-7 days
pH 7.0, 80°CVery LowRapid degradation< 1 day

Spectroscopic Characteristics (UV, IR, NMR)

The spectroscopic properties of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH provide valuable information about its electronic structure, vibrational modes, and nuclear magnetic environments [19] [20] [21].

Ultraviolet (UV) Absorption Spectroscopy:

The peptide exhibits characteristic UV absorption bands arising from both the peptide backbone and aromatic side chains [19] [20]. The peptide bonds contribute to strong absorption in the far-UV region (190-210 nm) due to π→π* electronic transitions. This absorption is inherent to all peptides and provides information about secondary structure and conformation.

The aromatic amino acids (tyrosine and phenylalanine) contribute to absorption in the near-UV region [20]. Tyrosine shows characteristic absorption around 275-285 nm with moderate intensity, while phenylalanine exhibits weaker absorption in the 250-270 nm region. These aromatic transitions are sensitive to the local environment and can provide information about aromatic interactions and peptide folding.

Infrared (IR) Spectroscopy:

The infrared spectrum of the peptide is dominated by characteristic amide bands that provide information about peptide backbone structure and hydrogen bonding [20] [21]. The Amide I band (1650-1680 cm⁻¹) corresponds primarily to C=O stretching vibrations and is the most intense feature in the spectrum. The Amide II band (1530-1550 cm⁻¹) arises from coupled N-H bending and C-N stretching motions, while the Amide III band (1200-1300 cm⁻¹) involves C-N stretching and N-H bending.

The specific frequencies and intensities of these bands provide information about secondary structure, hydrogen bonding patterns, and conformational changes [21]. The presence of hydroxyl groups in serine and threonine residues contributes additional absorption in the 3200-3600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the atomic-level structure and dynamics of the peptide [22] [21]. In ¹H NMR, the peptide exhibits signals from aliphatic protons (1-4 ppm), aromatic protons from tyrosine and phenylalanine (6-8 ppm), and amide protons (7-9 ppm). The chemical shifts and coupling patterns provide information about amino acid identity, sequence, and local environment.

¹³C NMR spectroscopy reveals carbonyl carbons (170-180 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons (20-60 ppm) [21]. The chemical shifts are sensitive to electronic environment and can provide information about conformational changes and interactions.

¹⁵N NMR, while less sensitive, provides valuable information about amide nitrogens (100-130 ppm) and their chemical environment [21]. This technique is particularly useful for studying hydrogen bonding patterns and conformational dynamics.

Spectroscopic MethodWavelength/FrequencyAssignmentIntensity
UV Absorption190-210 nmPeptide bond π→π*Strong
UV Absorption275-285 nmTyrosine aromaticModerate
UV Absorption250-270 nmPhenylalanine aromaticWeak
Infrared (IR)1650-1680 cm⁻¹Amide I (C=O stretch)Very Strong
Infrared (IR)1530-1550 cm⁻¹Amide II (N-H bend)Strong
Infrared (IR)1200-1300 cm⁻¹Amide III (C-N stretch)Moderate
NMR (¹H)1-10 ppmAliphatic and aromatic protonsVariable
NMR (¹³C)20-180 ppmCarbonyl and aromatic carbonsVariable
NMR (¹⁵N)100-130 ppmAmide nitrogensWeak

XLogP3

-6.7

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

15

Exact Mass

959.46001240 g/mol

Monoisotopic Mass

959.46001240 g/mol

Heavy Atom Count

68

Dates

Last modified: 08-10-2024

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